molecular formula C11H13NO2 B8564282 Ethyl (1E)-N-benzoylethanimidate CAS No. 87277-54-1

Ethyl (1E)-N-benzoylethanimidate

Cat. No. B8564282
CAS RN: 87277-54-1
M. Wt: 191.23 g/mol
InChI Key: MWRTZEGNXOMGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1E)-N-benzoylethanimidate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (1E)-N-benzoylethanimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1E)-N-benzoylethanimidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87277-54-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl N-benzoylethanimidate

InChI

InChI=1S/C11H13NO2/c1-3-14-9(2)12-11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

MWRTZEGNXOMGGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)C1=CC=CC=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, 15.5 g of ethyl acetimidate hydrochloride, 150 mL of toluene, and 31.9 g of triethylamine (Et3N) were put into a 500-mL three-neck flask and stirred at room temperature for 10 minutes. With a 50-mL dropping funnel, a mixed solution of 17.7 g of benzoyl chloride and 30 mL of toluene were added dropwise to this mixture, and the mixture was stirred at room temperature for 24 hours. After a predetermined time elapsed, the reaction mixture was suction-filtered, and the solid was washed with toluene. The obtained filtrate was concentrated to give N-(1-ethoxyethylidene)benzamide (a red oily substance, 82% yield). A scheme of the synthesis of Step 1 is shown in the following (e-1).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethylacetamidate hydrochloride 1.0 g (8.09 mmol) was dissolved in dichloromethane 40 ml at room temperature, added dropwise triethylamine 1.08 ml (16.99 mmol) and stirred for 30 minutes at room temperature. Then, the reacting solution was cooled to 0° C., benzoylchloride 1.03 g (7.35 mmol) was slowly added dropwise in the reacting solution for 10 minutes and stirred for 4 hours at room temperature. After completing the reaction, the reacting solution was washed with water and saturated brine, and then dried with anhydrous magnesium sulfate. Then, the resulting product was filtered under reduced pressure and purified through a flash column chromatography (ethyl acetate:normal hexane=2:8). As a result, N-(1-ethoxy-ethylidene)-benzamide (1.20 g, yield: 86%) was obtained as a liquid phase.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three

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